Cas no 262268-57-5 (2-(3-oxoprop-1-en-1-yl)benzonitrile)

2-(3-Oxoprop-1-en-1-yl)benzonitrile is a versatile organic intermediate featuring a conjugated enone system linked to a benzonitrile moiety. This structure imparts reactivity suitable for Michael additions, cyclizations, and other transformations in synthetic chemistry. The presence of both an α,β-unsaturated carbonyl and a nitrile group enhances its utility in constructing heterocycles or serving as a precursor for pharmaceuticals and agrochemicals. Its well-defined conjugation allows for predictable reactivity in nucleophilic and electrophilic processes. The compound is typically handled under controlled conditions due to its electrophilic alkene functionality, making it valuable for targeted organic synthesis while requiring appropriate storage to maintain stability.
2-(3-oxoprop-1-en-1-yl)benzonitrile structure
262268-57-5 structure
商品名:2-(3-oxoprop-1-en-1-yl)benzonitrile
CAS番号:262268-57-5
MF:C10H7NO
メガワット:157.168682336807
CID:5963983
PubChem ID:19823346

2-(3-oxoprop-1-en-1-yl)benzonitrile 化学的及び物理的性質

名前と識別子

    • Benzonitrile, 2-[(1E)-3-oxo-1-propen-1-yl]-
    • (E)-2-(3-Oxoprop-1-en-1-yl)benzonitrile
    • 2-(3-oxoprop-1-en-1-yl)benzonitrile
    • 2-cyano-(E)-cinnamaldehyde
    • 262268-57-5
    • SCHEMBL628777
    • EN300-1847695
    • ZYYSASNKIHAOMB-ZZXKWVIFSA-N
    • インチ: 1S/C10H7NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-7H/b6-3+
    • InChIKey: ZYYSASNKIHAOMB-ZZXKWVIFSA-N
    • ほほえんだ: C(#N)C1=CC=CC=C1/C=C/C=O

計算された属性

  • せいみつぶんしりょう: 157.052763847g/mol
  • どういたいしつりょう: 157.052763847g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 40.9Ų

じっけんとくせい

  • 密度みつど: 1.12±0.1 g/cm3(Predicted)
  • ふってん: 348.4±25.0 °C(Predicted)

2-(3-oxoprop-1-en-1-yl)benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1847695-2.5g
2-(3-oxoprop-1-en-1-yl)benzonitrile
262268-57-5
2.5g
$810.0 2023-09-19
Enamine
EN300-1847695-1g
2-(3-oxoprop-1-en-1-yl)benzonitrile
262268-57-5
1g
$414.0 2023-09-19
Enamine
EN300-1847695-10g
2-(3-oxoprop-1-en-1-yl)benzonitrile
262268-57-5
10g
$1778.0 2023-09-19
Enamine
EN300-1847695-0.5g
2-(3-oxoprop-1-en-1-yl)benzonitrile
262268-57-5
0.5g
$397.0 2023-09-19
Enamine
EN300-1847695-0.05g
2-(3-oxoprop-1-en-1-yl)benzonitrile
262268-57-5
0.05g
$348.0 2023-09-19
Enamine
EN300-1847695-1.0g
2-(3-oxoprop-1-en-1-yl)benzonitrile
262268-57-5
1g
$785.0 2023-06-01
Enamine
EN300-1847695-0.1g
2-(3-oxoprop-1-en-1-yl)benzonitrile
262268-57-5
0.1g
$364.0 2023-09-19
Enamine
EN300-1847695-5.0g
2-(3-oxoprop-1-en-1-yl)benzonitrile
262268-57-5
5g
$2277.0 2023-06-01
Enamine
EN300-1847695-0.25g
2-(3-oxoprop-1-en-1-yl)benzonitrile
262268-57-5
0.25g
$381.0 2023-09-19
Enamine
EN300-1847695-10.0g
2-(3-oxoprop-1-en-1-yl)benzonitrile
262268-57-5
10g
$3376.0 2023-06-01

2-(3-oxoprop-1-en-1-yl)benzonitrile 関連文献

2-(3-oxoprop-1-en-1-yl)benzonitrileに関する追加情報

Introduction to 2-(3-oxoprop-1-en-1-yl)benzonitrile (CAS No. 262268-57-5)

2-(3-oxoprop-1-en-1-yl)benzonitrile, identified by its Chemical Abstracts Service (CAS) number 262268-57-5, is a significant compound in the realm of pharmaceutical and chemical research. This benzonitrile derivative, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and synthetic organic chemistry. The presence of both a benzene ring and a conjugated enone moiety makes it a versatile intermediate for the development of various bioactive molecules.

The compound’s molecular structure consists of a benzene ring substituted with a cyano group at the para position relative to an acrylate-like functionality. This specific arrangement imparts distinct reactivity, making it a valuable building block for constructing more complex scaffolds. The 3-oxoprop-1-en-1-yl group, also known as an acrylate moiety, introduces electrophilic characteristics that facilitate nucleophilic additions, while the cyano group provides a site for further functionalization via reduction or substitution reactions.

In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds that incorporate both aromatic and alkenone functionalities. Such structures are often found to exhibit enhanced binding affinity and metabolic stability, making them promising candidates for drug discovery. 2-(3-oxoprop-1-en-1-yl)benzonitrile fits well within this category, as demonstrated by several studies exploring its derivatives.

One of the most compelling aspects of CAS No. 262268-57-5 is its role as a precursor in synthesizing novel pharmacophores. Researchers have leveraged its reactivity to develop intermediates for kinase inhibitors, antiviral agents, and anti-inflammatory compounds. For instance, modifications of the cyano group have been investigated for their potential to enhance bioavailability and reduce toxicity in drug candidates. Additionally, the acrylate moiety has been explored for its ability to undergo Michael additions with nucleophiles such as thiols and amines, enabling the construction of more intricate molecular architectures.

The synthesis of 2-(3-oxoprop-1-en-1-yl)benzonitrile typically involves multi-step reactions starting from commercially available aromatic precursors. Common synthetic routes include Friedel-Crafts acylation followed by cyanation and subsequent functionalization of the enone group. Advances in catalytic methods have further refined these processes, allowing for higher yields and improved selectivity. These developments have made it more feasible to explore derivatives of this compound on a larger scale.

Recent studies have highlighted the compound’s utility in designing small-molecule probes for biological assays. By incorporating fluorescent or photoaffinity labels into its structure, researchers have been able to study enzyme mechanisms and protein interactions with high precision. The benzonitrile core serves as an excellent platform for tuning electronic properties, enabling applications in optoelectronic materials and sensors as well.

The growing body of research on CAS No. 262268-57-5 underscores its importance as a chemical entity with broad applications. Its structural features make it particularly well-suited for generating libraries of compounds for high-throughput screening (HTS). Pharmaceutical companies and academic institutions alike are utilizing this compound to identify new therapeutic agents with improved efficacy and reduced side effects.

From a computational chemistry perspective, 2-(3-oxoprop-1-en-1-yl)benzonitrile has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure, helping predict reactivity patterns and optimize synthetic strategies. These computational approaches are increasingly integral to modern drug discovery pipelines, where virtual screening complements experimental efforts.

The environmental impact of using CAS No. 262268-57-5 in research has also been considered. Efforts have been made to develop greener synthetic routes that minimize waste and hazardous byproducts. Solvent-free reactions and catalytic systems have been explored as alternatives to traditional methodologies, aligning with broader sustainability goals in the chemical industry.

In conclusion,2-(3-o...xoprop-oen-1yl)benzonitrile (CAS No.262268-57-5) remains a pivotal compound in pharmaceutical chemistry due to its structural versatility and reactivity profile. Its role in synthesizing bioactive molecules continues to be refined through innovative synthetic techniques and interdisciplinary research efforts spanning medicinal chemistry, organic synthesis, and computational biology.

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